6-Hydroxyethoxy Substitution Confers Distinct Aqueous Solubility Profile Compared to Unsubstituted DHQO Core
The 6-(2-hydroxyethoxy) substitution on the 3,4-dihydro-2(1H)-quinolinone scaffold introduces a hydrophilic side chain that significantly alters aqueous solubility relative to the unsubstituted parent core. While direct experimental solubility data for this specific compound is not reported in the open literature, computational predictions indicate a calculated LogD (pH 7.4) of 0.67 and a LogP of 0.67 [1]. The unsubstituted 1,2,3,4-tetrahydroquinolin-2-one (CAS 553-03-7) has been described as only slightly soluble in water . The addition of the hydroxyethoxy group introduces two hydrogen bond donors (total HBD=2) and three hydrogen bond acceptors (total HBA=3), increasing topological polar surface area to 58.56 Ų compared to an estimated ~32 Ų for the unsubstituted core [1]. This enhanced hydrophilicity profile is consistent with observations that hydroxyethoxy substituents on quinoline scaffolds improve aqueous solubility in related systems [2].
| Evidence Dimension | Calculated Lipophilicity and Solubility Parameters |
|---|---|
| Target Compound Data | LogP = 0.67, LogD (pH 7.4) = 0.67, TPSA = 58.56 Ų, HBD = 2, HBA = 3 |
| Comparator Or Baseline | 1,2,3,4-tetrahydroquinolin-2-one (unsubstituted, CAS 553-03-7): described as slightly soluble in water; estimated TPSA ~32 Ų |
| Quantified Difference | TPSA increase of approximately 26 Ų (~80% increase); LogP decrease from estimated ~1.2 to 0.67 |
| Conditions | Computational prediction (ACD/Labs or similar algorithm) as reported in ChemBase database |
Why This Matters
The 6-hydroxyethoxy substituent provides a measurable hydrophilicity advantage over the unsubstituted DHQO core, which is relevant for applications requiring aqueous compatibility, such as biochemical assays, in vivo studies, or formulation development where poor solubility of the parent scaffold would limit utility.
- [1] ChemBase. 6-(2-hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one. ChemBase ID 267249. LogP/LogD calculated values. Available at: http://www.chembase.cn/molecule-267249.html View Source
- [2] Ready Access to Highly Functionalized Quinolines. PDF Free Download. Describes hydrophilic substituent (hydroxyethoxy) improving aqueous solubility of quinoline systems. Available at: https://datapdf.com/ready-access-to-highly-functionalized-quinolines-useful-intermediates-for-synthesis-of-enediyne-compounds-related-to-dynemicin-a View Source
